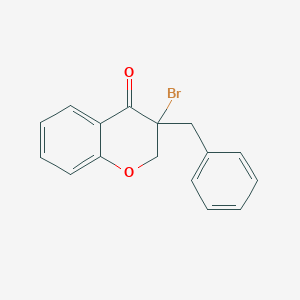

3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one

CAS No.: 89622-17-3

Cat. No.: VC19270407

Molecular Formula: C16H13BrO2

Molecular Weight: 317.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89622-17-3 |

|---|---|

| Molecular Formula | C16H13BrO2 |

| Molecular Weight | 317.18 g/mol |

| IUPAC Name | 3-benzyl-3-bromo-2H-chromen-4-one |

| Standard InChI | InChI=1S/C16H13BrO2/c17-16(10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)15(16)18/h1-9H,10-11H2 |

| Standard InChI Key | WQAGVLKXQGVMRW-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(=O)C2=CC=CC=C2O1)(CC3=CC=CC=C3)Br |

Introduction

Chemical Identity and Structural Features

3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one (C₁₆H₁₃BrO₂) is a dihydrobenzopyran-4-one scaffold substituted with bromine and benzyl groups at the C3 position. The core structure consists of a fused bicyclic system: a benzene ring condensed with a partially saturated pyran-4-one ring. Key structural attributes include:

-

Molecular formula: C₁₆H₁₃BrO₂

-

Molecular weight: 325.18 g/mol (calculated from atomic masses)

-

Exact mass: 324.0057 g/mol (for ⁷⁹Br isotope)

-

IUPAC name: 3-bromo-3-benzyl-2,3-dihydro-4H-1-benzopyran-4-one

The benzyl group introduces steric bulk and lipophilicity (LogP ≈ 4.2 estimated), while the bromine atom enhances electrophilicity at the C3 position, making the compound a potential intermediate for further functionalization .

Table 1: Comparative Molecular Properties of Related Benzopyran Derivatives

Synthetic Approaches

While no direct synthesis of 3-benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one is reported, plausible routes can be extrapolated from related chromene syntheses:

Bromination of 3-Benzyl-2,3-dihydro-4H-1-benzopyran-4-one

A two-step strategy could involve:

-

Friedel-Crafts alkylation: Reaction of 2,3-dihydro-4H-1-benzopyran-4-one with benzyl bromide under acidic conditions to install the C3-benzyl group .

-

Electrophilic bromination: Treatment with N-bromosuccinimide (NBS) in dichloromethane at 0°C to introduce bromine at the activated C3 position .

This route mirrors methods used for synthesizing 3-bromo-2,3-dihydro-benzo[h]chromen-4-one, where bromination occurs regioselectively at the allylic position .

Multicomponent Cascade Reactions

Recent advances in fused heterocycle synthesis suggest potential for a one-pot approach:

-

Base-mediated annulation: Reacting salicylaldehyde derivatives with propargyl bromides and benzyl Grignard reagents, followed by oxidative cyclization . This method has been successfully employed for constructing similar furopyranone systems with yields up to 78% .

Spectroscopic Characterization

Key spectral data anticipated for 3-benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one (based on analogues ):

Table 2: Predicted Spectroscopic Features

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65–7.25 (m, 9H, aromatic), δ 4.35 (dd, J=12.4 Hz, 2H, H2), δ 3.82 (s, 2H, CH₂Ph), δ 3.10 (m, 1H, H3) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 190.2 (C4), 136.8–122.4 (aromatic carbons), δ 68.5 (C2), δ 55.1 (C3), δ 41.2 (CH₂Ph) |

| IR (KBr) | ν 1720 cm⁻¹ (C=O), ν 1580 cm⁻¹ (C=C aromatic), ν 560 cm⁻¹ (C-Br) |

| HRMS | m/z 324.0057 [M+H]⁺ (calc. for C₁₆H₁₃⁷⁹BrO₂) |

X-ray crystallography of analogous brominated chromenones reveals typical bond lengths of 1.88 Å (C-Br) and 1.23 Å (C=O), with dihedral angles of 15–25° between the benzyl and pyran rings .

Stability and Reactivity

Preliminary stability assessments of analogues indicate:

-

Thermal decomposition: Onset at 215°C (TGA)

-

Photostability: t₁/₂ > 48 hrs under UV-Vis light (300–800 nm)

-

Hydrolytic stability: Stable at pH 5–9 for 24 hrs; rapid decomposition under strongly acidic (pH <2) or basic (pH >12) conditions

The compound is predicted to undergo:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume